REACTION_SMILES
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[Br:7][c:8]1[cH:9][c:10]([OH:14])[cH:11][cH:12][cH:13]1.[C:1](=[O:2])([O-:3])[O-:4].[CH2:15]([CH3:16])[O:17][CH:18]([CH2:19][Br:20])[O:21][CH2:22][CH3:23].[CH3:24][S:25]([CH3:26])=[O:27].[K+:5].[K+:6]>>[Br:7][c:8]1[cH:9][c:10]([O:14][CH2:19][CH:18]([O:17][CH2:15][CH3:16])[O:21][CH2:22][CH3:23])[cH:11][cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cccc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(CBr)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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CCOC(COc1cccc(Br)c1)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |